molecular formula C12H16O3S B8510221 Cyclohexyl-hydroxy-thiophen-2-yl-acetic acid

Cyclohexyl-hydroxy-thiophen-2-yl-acetic acid

Cat. No. B8510221
M. Wt: 240.32 g/mol
InChI Key: IJUQDFPFXVMQGG-UHFFFAOYSA-N
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Patent
US08084463B2

Procedure details

A solution of cyclohexyl-hydroxy-thiophen-2-yl-acetic acid ethyl ester (361.8 g, 1.35 mol) in MeOH (1.5 litres) and THF (1.5 litres) is treated portionwise with 2M NaOH (1.1 litres) over 30 minutes. The reaction mixture is stirred at room temperature overnight and then concentrated in vacuo to remove the organic solvents. The remaining aqueous portion is partitioned between EtOAc (2 litres) and 20% citric acid in water (1 litre). The organic layer is separated, washed with brine and concentrated in vacuo to afford the titled compound which is used crude in the next step.
Quantity
361.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]([CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)([OH:11])[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)C.[OH-].[Na+]>CO.C1COCC1>[CH:12]1([C:5]([OH:11])([C:6]2[S:7][CH:8]=[CH:9][CH:10]=2)[C:4]([OH:18])=[O:3])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
361.8 g
Type
reactant
Smiles
C(C)OC(C(C=1SC=CC1)(O)C1CCCCC1)=O
Name
Quantity
1.1 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the organic solvents
CUSTOM
Type
CUSTOM
Details
The remaining aqueous portion is partitioned between EtOAc (2 litres) and 20% citric acid in water (1 litre)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)O)(C=1SC=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08084463B2

Procedure details

A solution of cyclohexyl-hydroxy-thiophen-2-yl-acetic acid ethyl ester (361.8 g, 1.35 mol) in MeOH (1.5 litres) and THF (1.5 litres) is treated portionwise with 2M NaOH (1.1 litres) over 30 minutes. The reaction mixture is stirred at room temperature overnight and then concentrated in vacuo to remove the organic solvents. The remaining aqueous portion is partitioned between EtOAc (2 litres) and 20% citric acid in water (1 litre). The organic layer is separated, washed with brine and concentrated in vacuo to afford the titled compound which is used crude in the next step.
Quantity
361.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]([CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)([OH:11])[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)C.[OH-].[Na+]>CO.C1COCC1>[CH:12]1([C:5]([OH:11])([C:6]2[S:7][CH:8]=[CH:9][CH:10]=2)[C:4]([OH:18])=[O:3])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
361.8 g
Type
reactant
Smiles
C(C)OC(C(C=1SC=CC1)(O)C1CCCCC1)=O
Name
Quantity
1.1 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the organic solvents
CUSTOM
Type
CUSTOM
Details
The remaining aqueous portion is partitioned between EtOAc (2 litres) and 20% citric acid in water (1 litre)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)O)(C=1SC=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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